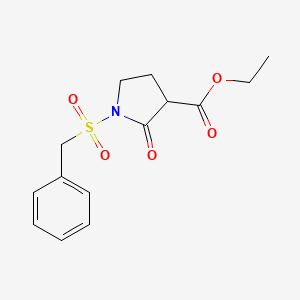![molecular formula C23H31N5O B5595720 2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)
2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a class of compounds that have been synthesized for various pharmacological studies. It belongs to a broader group of piperazinyl pyrimidines and related structures, which have been explored for their diverse biological activities. These compounds are typically characterized by their complex molecular structure that includes pyrimidine, piperazine, and pyrrolidine moieties.
Synthesis Analysis
The synthesis of related piperazinyl pyrimidines involves multiple steps, including nucleophilic substitution reactions, electrophilic fluorination, and cycloaddition reactions. The methodologies can vary depending on the specific substituents and structural requirements of the final compound. A general approach includes forming the pyrimidine core, followed by attaching piperazinyl and other alkyl groups through various organic synthesis techniques (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of piperazinyl pyrimidines is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms. The additional piperazinyl and pyrrolidinyl groups add to the complexity of the molecule, influencing its chemical behavior and interaction with biological targets. Crystallographic analysis can provide detailed information about the bond lengths, angles, and overall geometry of the molecule (Karczmarzyk & Malinka, 2004).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Derivative Compounds The synthesis of pyrimidine and bispyrimidine derivatives demonstrates the versatility of pyrimidine-based compounds. These derivatives have been explored for their anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of such molecules (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007). Furthermore, advancements in synthetic methodologies allow for the efficient creation of complex structures potentially useful in drug development and other areas of chemical research.
Pharmacological Properties A series of 4-piperazinopyrimidines bearing a methylthio substituent have shown a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This underscores the potential of pyrimidine derivatives in developing new pharmacotherapies (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Chemical Interactions and Biological Activities The interaction of unfused aromatic systems containing terminal piperazino substituents with DNA through intercalation and groove-binding mechanisms points to the significance of pyrimidine derivatives in studying DNA interactions, which can be critical in cancer research and the development of new anticancer drugs (Wilson, Barton, Tanious, Kong, & Strekowski, 1990).
Materials Science and Optoelectronics The design and synthesis of pyrimidine derivatives extend into materials science, where their optical properties have been studied for potential applications in optoelectronics and as pH sensors, demonstrating the wide-ranging utility of these compounds beyond biomedical research (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011).
Eigenschaften
IUPAC Name |
1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-19-24-21(26-12-5-6-13-26)18-22(25-19)27-14-16-28(17-15-27)23(29)11-7-10-20-8-3-2-4-9-20/h2-4,8-9,18H,5-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKQYWDLVWLTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)

![1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine](/img/structure/B5595651.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)

![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)


![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)
![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)